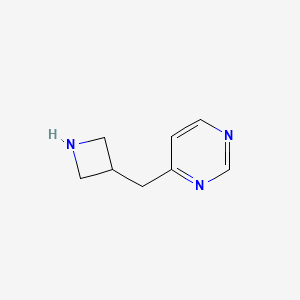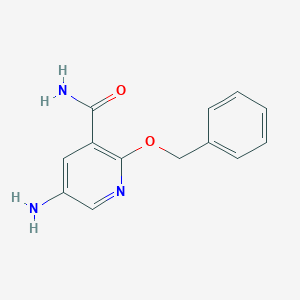
5-Amino-2-(benzyloxy)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(benzyloxy)pyridine-3-carboxamide: is an organic compound with the molecular formula C13H13N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(benzyloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Amino-2-(benzyloxy)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its structural features.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(benzyloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(benzyloxy)pyridine: Similar structure but lacks the carboxamide group.
5-Amino-2-(methoxy)pyridine-3-carboxamide: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness: 5-Amino-2-(benzyloxy)pyridine-3-carboxamide is unique due to the presence of both the benzyloxy and carboxamide groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
5-amino-2-phenylmethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c14-10-6-11(12(15)17)13(16-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8,14H2,(H2,15,17) |
InChI-Schlüssel |
QWYOLEKFGZZPSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B13329442.png)
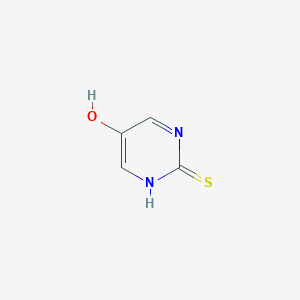
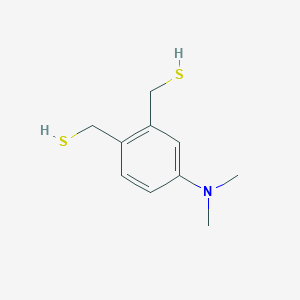


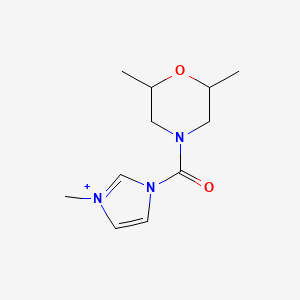
![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
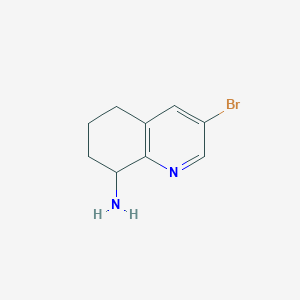
![3-Azabicyclo[4.1.0]heptan-5-one hydrochloride](/img/structure/B13329501.png)
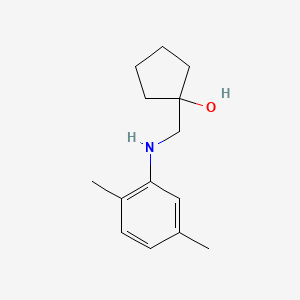
![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)
![6-[(Boc-amino)methyl]pyrimidin-4-amine](/img/structure/B13329510.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329524.png)
